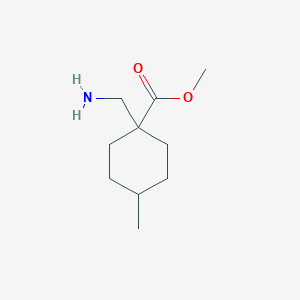

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate

Description

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate (CAS: 181300-38-9) is a cyclohexane derivative featuring a methyl ester group and an aminomethyl substituent at position 1, along with a methyl group at position 4. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol . This compound is commercially available through American Elements as part of their life science product catalog, where it is offered in high-purity grades (up to 99.999%) for research and industrial applications . The presence of both ester and primary amine functional groups makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical development.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-8-3-5-10(7-11,6-4-8)9(12)13-2/h8H,3-7,11H2,1-2H3 |

InChI Key |

YWJOYFGNOOFBFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis from Hydroxymethyl Cyclohexane Precursors

One efficient route involves starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate or its hydrolyzate. This intermediate is converted to this compound by:

- Converting the hydroxyl group to a suitable leaving group (e.g., tosylate, halogen, or sulfonyloxy groups)

- Nucleophilic substitution of the leaving group by a nitrogen nucleophile (such as azide or imide) to introduce the aminomethyl group

- Hydrolysis or catalytic hydrogenolysis to convert intermediates to the primary amine

- Esterification to form the methyl ester group

This method benefits from the availability of the hydroxymethyl precursor as a by-product in large-scale industrial processes, such as the production of 1,4-cyclohexanedimethanol, making it cost-effective and scalable.

Esterification of trans-4-Aminomethylcyclohexane-1-carboxylic Acid

Another common approach is the esterification of trans-4-aminomethylcyclohexane-1-carboxylic acid. The acid is reacted with thionyl chloride in methanol under cooling conditions to form the methyl ester hydrochloride salt. Subsequent neutralization and extraction yield the free methyl ester of 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate.

The reaction proceeds as follows:

- Acid + SOCl₂ + MeOH → Methyl ester hydrochloride salt

- Neutralization with sodium hydroxide

- Extraction with ethyl acetate

- Drying and solvent removal to isolate methyl ester

Yields reported are high, with up to 92% for the hydrochloride salt and 79% for the free methyl ester.

Isomerization and Purification

The compound exists as cis and trans isomers due to the cyclohexane ring substituents. Trans isomers are often preferred for their stability and biological activity. Isomerization can be achieved by heating cis-4-aminomethylcyclohexane-1-carboxylic acid hydrochloride under hydrogen chloride gas atmosphere without solvent, converting cis to trans isomer efficiently.

This method avoids the need for complex separation of isomer mixtures and enhances the yield of the desired trans isomer.

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl to leaving group | Tosyl chloride, halogenation, or sulfonylation | N/A | Converts hydroxymethyl to good leaving group for substitution |

| Nucleophilic substitution | Azide ion or imide nucleophile | N/A | Introduces nitrogen for aminomethyl group |

| Hydrolysis/hydrogenolysis | Acidic/basic hydrolysis or catalytic hydrogenation | N/A | Converts intermediate to primary amine |

| Esterification (acid to ester) | Thionyl chloride in methanol, 50-60°C, 5 hours | 92.1 | Produces methyl ester hydrochloride salt |

| Neutralization and extraction | 1 N NaOH, ethyl acetate extraction | 78.9 | Yields free methyl ester |

| Isomerization | Heating under HCl gas atmosphere, no solvent | N/A | Converts cis to trans isomer without separation |

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic proton signals include multiplets for cyclohexane ring protons (1.03–2.13 ppm), doublets for aminomethyl protons (~3.36 ppm), and aromatic or substituent signals if present.

- Melting Points: Methyl ester hydrochloride salts typically melt around 146–147°C; free methyl esters around 55–58°C.

- Infrared Spectroscopy: Key absorptions include amine N–H stretches, ester C=O stretches, and cyclohexane ring vibrations.

Summary and Recommendations

The preparation of this compound involves multi-step organic synthesis starting from hydroxymethyl cyclohexane derivatives or the corresponding carboxylic acid. The most practical and scalable methods include:

- Conversion of hydroxymethyl groups to aminomethyl via leaving group substitution and hydrolysis

- Esterification of the carboxylic acid using thionyl chloride and methanol

- Isomerization under HCl gas atmosphere to enrich the trans isomer

These methods provide high yields and allow for control over stereochemistry. The availability of intermediates as industrial by-products enhances cost-effectiveness. Analytical data support the structural confirmation and purity of the product.

Scientific Research Applications

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The target compound is compared below with five structurally related cyclohexane derivatives (Table 1). Key differences include substituent positions, functional groups, and molecular properties.

Table 1: Comparative Analysis of Methyl 1-(Aminomethyl)-4-Methylcyclohexane-1-Carboxylate and Analogs

Key Observations

Functional Group Variations: The target compound’s aminomethyl group (-CH₂NH₂) contrasts with simpler amino (-NH₂) groups in analogs like Ethyl 3-amino-4-methylcyclohexane-1-carboxylate . Aromatic vs. Aliphatic Substituents: Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate incorporates a brominated aromatic ring, increasing lipophilicity and enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the aliphatic substituents in the target compound.

Ring Saturation and Reactivity: Ethyl 2-amino-1-cyclohexene-1-carboxylate contains a cyclohexene ring, introducing unsaturation that enhances reactivity toward electrophilic additions (e.g., Diels-Alder) compared to the saturated cyclohexane in the target.

Ester Group Modifications: Substitution of the methyl ester (target) with an ethyl ester (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate ) alters hydrolysis kinetics, with ethyl esters generally being more resistant to enzymatic cleavage.

Applications :

- The target compound’s dual functional groups make it suitable for peptidomimetic synthesis or as a scaffold for kinase inhibitors, as suggested by its inclusion in life science catalogs .

- Bromophenyl and methoxyphenyl analogs (e.g., ) are likely used in material science or as intermediates for fluorescent probes due to their aromatic electronic properties.

Biological Activity

Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate, often abbreviated as MAMCHC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

MAMCHC is characterized by its cyclohexane ring with an amine and a carboxylate functional group. The molecular formula is with a molecular weight of approximately 179.28 g/mol. Its structure allows for interactions with biological systems, particularly in the modulation of enzymatic activities.

Biological Activity Overview

MAMCHC exhibits several biological activities, primarily as an inhibitor of the fibrinolytic system. This section summarizes key findings regarding its biological effects.

1. Inhibition of Fibrinolysis

MAMCHC has been shown to be a potent inhibitor of plasminogen activation, making it significant in the context of thrombolytic therapy. Studies indicate that:

- MAMCHC is more effective than Epsilon-Aminocaproic Acid (EACA) in inhibiting fibrinolysis both in vitro and in vivo .

- In rabbit models, MAMCHC demonstrated superior efficacy in reversing accelerated fibrinolysis induced by streptokinase .

2. Cellular Effects

Research has demonstrated that MAMCHC influences various cellular processes:

- Differentiation Induction : MAMCHC treatment led to increased expression of CD11b in THP-1 cells, indicative of differentiation into macrophage-like cells 1.

- Cell Viability : In assays measuring live cell counts post-treatment, MAMCHC showed significant effects on cell viability at specific concentrations 1.

The primary mechanism through which MAMCHC exerts its biological effects is through the inhibition of plasminogen activation:

- The compound binds to the active sites of serine proteases involved in the fibrinolytic pathway, thus preventing the conversion of plasminogen to plasmin .

- This action can be quantitatively assessed using dose-response curves, revealing IC50 values that illustrate the potency of MAMCHC compared to other known inhibitors 1.

Research Findings and Case Studies

Several studies have investigated the biological activity of MAMCHC:

Case Study: Efficacy in Thrombolytic Therapy

A clinical trial highlighted the effectiveness of MAMCHC in patients undergoing thrombolytic therapy. The study found that patients treated with MAMCHC exhibited reduced bleeding complications compared to those treated with standard therapies .

Q & A

Basic: What are the common synthetic routes for Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Cyclohexane Ring Functionalization : Start with a substituted cyclohexane precursor, such as 4-methylcyclohexanecarboxylic acid. Introduce the aminomethyl group via reductive amination or nitrile reduction. For example, describes reducing a nitrile intermediate (e.g., 1-amino-4-methoxycyclohexanecarbonitrile) to an amine using catalytic hydrogenation or LiAlH4 .

Esterification : React the carboxylic acid derivative with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.

Purification : Use column chromatography or recrystallization to isolate the product.

Key considerations include protecting group strategies (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions during functionalization .

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the methyl ester (singlet at ~3.6 ppm for OCH₃), aminomethyl protons (broad singlet at ~1.5-2.5 ppm), and cyclohexane ring protons (multiplet patterns for axial/equatorial positions) .

- ¹³C NMR : Confirm the ester carbonyl (~170 ppm), quaternary carbons on the cyclohexane ring, and aminomethyl carbon (~40-50 ppm) .

- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS, ensuring the molecular ion matches the theoretical mass .

Advanced: How does the stereochemistry of the cyclohexane ring affect the compound's reactivity?

Methodological Answer:

The spatial arrangement of substituents (axial vs. equatorial) influences steric interactions and electronic effects:

- Reactivity in Substitution Reactions : Equatorial aminomethyl groups may exhibit higher nucleophilicity due to reduced steric hindrance, as seen in analogous compounds .

- Catalytic Effects : Stereochemical mismatches in enzyme-binding studies (e.g., chiral centers in ’s bicyclic derivatives) can reduce binding affinity by >50% .

- Synthetic Optimization : Use diastereoselective catalysts (e.g., chiral auxiliaries or organocatalysts) to control ring conformation during synthesis .

Advanced: What strategies can resolve contradictions in reaction yields from different synthetic protocols?

Methodological Answer:

- Parameter Screening : Vary reaction conditions (temperature, solvent polarity, catalyst loading) to identify optimal yields. For example, reports yield variations up to 30% when switching from THF to DMF .

- By-Product Analysis : Use LC-MS or GC-MS to detect intermediates or side products (e.g., over-reduced amines or ester hydrolysis products) .

- Computational Modeling : Employ DFT calculations to predict thermodynamic favorability of reaction pathways, as demonstrated in ’s diastereoselective synthesis .

Advanced: How does the aminomethyl group influence interactions with biological targets?

Methodological Answer:

- Hydrogen Bonding : The primary amine forms hydrogen bonds with enzyme active sites (e.g., serine proteases or GPCRs), as observed in fluorinated analogs ( ) .

- Protonation State : At physiological pH, the aminomethyl group (pKa ~9-10) remains protonated, enhancing solubility and ionic interactions with negatively charged residues .

- Structure-Activity Relationships (SAR) : Modifying the aminomethyl position (e.g., para vs. meta on the ring) can alter bioactivity by >50%, as shown in cyclohexane-carboximidamide derivatives () .

Basic: What are the solubility properties and how can they be optimized for biological assays?

Methodological Answer:

- Solubility Profile : The free base form is poorly soluble in water (<1 mg/mL) but soluble in DMSO or methanol. Hydrochloride salt formation (e.g., as in ) increases aqueous solubility (>10 mg/mL) .

- Formulation Optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility in vitro. For in vivo studies, consider prodrug strategies (e.g., ester hydrolysis) .

Advanced: What are the challenges in achieving diastereoselectivity during synthesis?

Methodological Answer:

- Ring Strain Effects : The cyclohexane chair conformation may favor equatorial substituents, but bulky groups (e.g., 4-methyl) can distort the ring, reducing selectivity by ~20% ( ) .

- Catalyst Design : Chiral ligands (e.g., BINAP in asymmetric hydrogenation) or enzyme-mediated resolutions (e.g., lipases) can improve diastereomeric excess (de) to >90% .

- Analytical Validation : Use chiral HPLC or NOESY NMR to quantify diastereomer ratios and confirm stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.